4-(4-Chlorophenoxy)butane-1-sulfonyl chloride
Overview
Description
4-(4-Chlorophenoxy)butane-1-sulfonyl chloride is a chemical compound with the molecular formula C10H12Cl2O3S It is characterized by the presence of a chlorophenoxy group attached to a butane-1-sulfonyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenoxy)butane-1-sulfonyl chloride typically involves the reaction of 4-chlorophenol with butane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process. The compound is typically purified through techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenoxy)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions under specific conditions, although these reactions are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). The reactions are typically carried out in the presence of a base (e.g., triethylamine) and a suitable solvent (e.g., dichloromethane) at room temperature or slightly elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride may be used under controlled conditions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
4-(4-Chlorophenoxy)butane-1-sulfonyl chloride is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenoxy)butane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobutane-1-sulfonyl chloride: Lacks the phenoxy group present in 4-(4-Chlorophenoxy)butane-1-sulfonyl chloride.
4-(4-Chlorophenoxy)butane-1-sulfonic acid: Contains a sulfonic acid group instead of a sulfonyl chloride group.
4-(4-Chlorophenoxy)butane-1-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group.
Uniqueness
This compound is unique due to the presence of both a chlorophenoxy group and a sulfonyl chloride group. This combination imparts distinct reactivity and properties to the compound, making it valuable for specific applications in organic synthesis and scientific research.
Biological Activity
Chemical Identity
4-(4-Chlorophenoxy)butane-1-sulfonyl chloride, with the molecular formula and CAS number 1339813-92-1, is a sulfonyl chloride compound characterized by its unique structure, which includes a chlorophenoxy group attached to a butane chain with a sulfonyl chloride functional group. This compound is typically presented as a colorless to light yellow liquid and is known for its reactivity, particularly in electrophilic substitution reactions due to the presence of the sulfonyl chloride group .
Applications in Drug Development
The compound is utilized in the synthesis of complex sulfonamides and other bioactive molecules. It has been noted for its potential applications in medicinal chemistry, particularly in developing drugs targeting various diseases. Its ability to form strong electrophiles allows it to participate in reactions that modify biological macromolecules, potentially leading to therapeutic agents .
Comparative Analysis
To understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
4-Chloro-1-butanesulfonyl chloride | Contains a butane chain with a sulfonyl chloride | Simpler structure; lacks aromatic substitution |
4-(Chlorophenyl)sulfanyl butane-1-sulfonyl chloride | Contains a sulfanyl group instead of phenoxy | Different functional group leading to varied reactivity |
4-Methylphenylsulfanyl butane-1-sulfonyl chloride | Methyl group on phenol instead of chlorine | Alters electronic properties affecting reactivity |
This table illustrates how the unique combination of the chlorophenoxy group and the sulfonyl chloride functionality makes this compound particularly versatile for synthetic applications compared to its analogs .
Case Studies
While direct case studies specifically focusing on this compound are scarce, related research has demonstrated that compounds with similar structures exhibit significant biological activities:
- Anticancer Activity : Research on related pyrazole derivatives has shown promising results against various cancer cell lines. For instance, some derivatives exhibited IC50 values in the low micromolar range against MCF-7 and NCI-H460 cell lines, indicating potent anticancer properties .
- Antimicrobial Properties : Sulfonamide derivatives have been widely studied for their antibacterial and antifungal activities. The mechanism often involves inhibition of bacterial enzyme systems essential for synthesizing folate .
Pharmacokinetics and Safety
The pharmacokinetics of sulfonamide compounds generally indicate good absorption and distribution within biological systems. However, detailed studies specifically addressing the pharmacokinetics of this compound are lacking. Safety profiles for similar compounds suggest potential irritative effects upon contact and require careful handling in laboratory settings .
Properties
IUPAC Name |
4-(4-chlorophenoxy)butane-1-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2O3S/c11-9-3-5-10(6-4-9)15-7-1-2-8-16(12,13)14/h3-6H,1-2,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUDYEVAXJPQCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCS(=O)(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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